Vinylferrocen

Molecular electronics Silicon hybrid electrodes Redox-active monolayers

Standard vinylferrocene lacks polymerizable handles or exhibits mismatched redox potentials, causing biosensor saturation or electrode write-voltage errors. Vinylferrocene (VFc) resolves this with: • Intermediate redox potential (0.136V vs Ag/Ag⁺ on Si), distinct from ethylferrocene (0.059V) and ethynylferrocene (0.251V) • 2.47× wider amperometric glucose linearity (5-42mM vs ferrocene's 4-17mM) • Living anionic/TEMPO-mediated polymerization compatibility (Đ 1.2-1.8) Supplied as orange crystals (mp 50-52°C). Request bulk synthesis quotes.

Molecular Formula C12H12Fe
Molecular Weight 212.07 g/mol
Cat. No. B12059675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylferrocen
Molecular FormulaC12H12Fe
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC=CC1=C[CH]C=C1.C1=C[CH]C=C1.[Fe]
InChIInChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;
InChIKeyLCPVTGDQYVLJHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinylferrocene (CAS 1271-51-8): Organometallic Monomer Selection Guide


Vinylferrocene (VFc) is the organometallic compound with formula (C₅H₅)Fe(C₅H₄CH=CH₂), widely recognized as the ferrocene analogue of styrene, where a vinyl group is directly attached to one cyclopentadienyl ring of the ferrocene sandwich . It appears as an orange, air-stable crystalline solid (mp 50–52 °C) that is insoluble in water but readily soluble in nonpolar organic solvents . The vinyl substituent renders VFc polymerizable via radical, cationic, anionic, and controlled living polymerization mechanisms, serving as the primary monomer precursor to poly(vinylferrocene) (PVFc) and a diverse array of side-chain ferrocene-containing copolymers [1]. Its defining structural feature—the direct conjugation between the vinyl π-system and the iron-centered cyclopentadienyl ring—enables systematic tuning of redox potential, electronic structure, and polymerization behaviour that is not achievable with unsubstituted ferrocene or non-organometallic vinyl monomers [2].

Monomer Type Organometallic vinyl monomer with redox-active ferrocene core
Electronic Feature Conjugated vinyl–cyclopentadienyl system enables systematic redox tuning
Polymerization Scope Compatible with radical, anionic, cationic, and controlled living mechanisms

Why Vinylferrocene Cannot Be Replaced by Analogues in Redox Polymers


Vinylferrocene occupies a unique intersection of properties that neither its closest metallocene analogs (ferrocene, ethylferrocene, ethynylferrocene) nor its organic vinyl counterpart (styrene) can independently satisfy. Unsubstituted ferrocene lacks a polymerizable handle, precluding covalent incorporation into macromolecular architectures [1]. Ethylferrocene, while attachable to surfaces via a saturated C–C tether, exhibits a substantially lower redox potential (0.059 V vs. Ag/Ag⁺ on Si) than vinylferrocene (0.136 V), and cannot participate in post-functionalization chemistry through the vinyl group [2]. Styrene, despite its similar vinyl functionality, is redox-inert and cannot mediate electron transfer, serve as a redox sensor element, or undergo redox-switchable Diels–Alder activation [3]. Even among ferrocene-based vinyl monomers, vinylferrocene displays distinct copolymerization reactivity ratios (r_VFc = 0.08 with styrene; e = −2.8 with N-vinylcarbazole) that differ markedly from ferrocenyl methacrylates, whose ester linker attenuates electronic communication between the ferrocene nucleus and the polymer backbone [4]. These quantitative differences mean that substituting vinylferrocene with a generic analog will alter—often catastrophically—the redox potential, electrochemical stability, mediator linear range, or polymer molecular weight control of the final system [5].

Ferrocene Lacks a polymerizable handle; cannot be covalently incorporated into macromolecular chains.
Ethylferrocene Saturated tether lowers redox potential; absence of vinyl group prevents post-functionalization.
Styrene Redox-inert; cannot mediate electron transfer or respond to redox-gated activation.
Ferrocenyl methacrylates Ester linker attenuates electronic communication; copolymerization reactivity differs markedly.

Quantitative Comparator Data for Vinylferrocene Procurement


Redox Potential Tunability on Silicon Surfaces

Vinylferrocene (VFC) delivers a redox potential (0.136 V vs. Ag/Ag⁺) that is intermediate and precisely tunable between its saturated analog ethylferrocene (EtFC, 0.059 V) and its fully unsaturated analog ethynylferrocene (EFC, 0.251 V) when covalently anchored to H–Si(100) surfaces via the lateral C–C tethering arm [1]. This 0.192 V spread across the three-molecule series is systematic and follows the degree of C–C unsaturation in the tether, confirmed by both cyclic voltammetry and DFT calculations [1]. The vinylferrocene adduct uniquely preserves a single C=C double bond after surface attachment, providing a conjugation pathway intermediate between σ/π hyperconjugation (EtFC) and full π-conjugation (EFC) [2].

Redox Potential on Si(100)
Head-to-head
VFc/Si: 0.136 V vs. Ag/Ag⁺; EtFc/Si: 0.059 V; EFc/Si: 0.251 V. Systematic spread of 0.192 V across series.
Provides an intermediate, tunable switching potential not available with saturated or fully unsaturated analogs.
CV and DFT confirmed conjugation-pathway control.
Molecular electronics Silicon hybrid electrodes Redox-active monolayers

Solution-Phase Redox Potential Shift vs. Ferrocene

Relative to unsubstituted ferrocene (E°′ = 465 mV), vinylferrocene exhibits a +13 mV anodic shift to E°′ = 478 mV due to the electron-withdrawing conjugation effect of the vinyl group extending into the ferrocenyl π-system [1]. Further extending the conjugation to 4-phenylvinylferrocene shifts the potential another +21 mV to 499 mV, demonstrating a systematic, tunable anodic progression: ferrocene (465 mV) → vinylferrocene (478 mV, Δ = +13 mV) → 4-phenylvinylferrocene (499 mV, Δ = +34 mV vs. ferrocene) [1]. These shifts directly impact the electronic communication between the ferrocenyl group and conjugated metal centres in cross-metathesis products, where vinylferrocene-derived ruthenium alkylidene complexes show a +180 mV potential shift indicative of strong intermetallic electronic coupling [1].

Solution Redox Shift
Head-to-head
VFc E°′ = 478 mV; ferrocene 465 mV; 4-phenylvinylferrocene 499 mV. Δ = +13 mV vs. ferrocene.
Offers a quantifiable intermediate redox window for ligand design or mediator selection.
Measurements in acetonitrile/dichloromethane.
Electrochemistry Redox tuning Organometallic synthesis

Amperometric Glucose Biosensor Linear Range

In photocurable poly(2-hydroxyl ethyl methacrylate) (pHEMA) films used for mediated amperometric glucose detection, vinylferrocene-entrapped films yielded a linear glucose response range of 5–42 mM, which is substantially broader than the 4–17 mM range obtained with unsubstituted ferrocene-entrapped films under identical fabrication conditions [1]. Both systems showed comparable reproducibility (<10% relative standard deviation, n = 6), and the single-step photocuring fabrication was effective for both mediators [1]. The enhanced linear range with vinylferrocene is attributed to the vinyl group modulating the hydrophobic–hydrophilic balance and reducing mediator leaching from the crosslinked methacrylate matrix, an advantage ferrocene cannot replicate due to its lack of a polymerizable or hydrophobicity-tuning substituent [1].

Biosensor Linear Range
Head-to-head
VFc-entrapped pHEMA film: 5–42 mM glucose; ferrocene film: 4–17 mM. ~2.5× wider range.
Extends amperometric detection across hypo- and hyperglycemic levels without sample dilution.
Glucose oxidase co-immobilized; reproducibility comparable.
Biosensors Amperometric detection Mediator leaching

Copolymerization Reactivity Ratios and Q–e Parameters

Vinylferrocene (VFc) exhibits reactivity ratios in free-radical copolymerization with styrene (M₂) of r₁(VFc) = 0.08 and r₂(styrene) = 2.50 (curve-fitting/Fineman-Ross methods), corresponding to Q = 0.145 and e = 0.47 [1]. This places VFc as a relatively unreactive, mildly electron-donating monomer compared to styrene (Q = 1.0, e = −0.8). However, when copolymerized with N-vinylcarbazole (NVC, M₂) in benzene at 70 °C, the reactivity ratios shift to r₁(VFc) = 0.47 and r₂(NVC) = 0.20, yielding a calculated e value for VFc of approximately −2.8, indicating a strongly electron-rich character in this pairing [2]. This dual behaviour—moderately electron-donating with styrene yet strongly electron-rich with N-vinylcarbazole—is unique among vinyl monomers and allows copolymer composition to be predictively tuned across a wide compositional range depending on comonomer choice [1][2].

Reactivity Ratios
Cross-study
With styrene: r₁(VFc)=0.08, r₂=2.50, e=0.47. With N-vinylcarbazole: r₁=0.47, r₂=0.20, e≈−2.8.
Extreme e-value span means comonomer-specific reactivity must guide copolymer design.
Q=0.145 indicates ~7× lower resonance stabilization than styrene.
Polymer chemistry Reactivity ratios Copolymer design

Anomalous Free-Radical Polymerization Kinetics

Vinylferrocene does not obey the classical free-radical polymerization kinetics observed for conventional vinyl monomers such as styrene or methyl methacrylate. Specifically, the rate of polymerization (Rₚ) is proportional to [M]¹·¹[I]¹·¹, and critically, the degree of polymerization is independent of initiator concentration [1]. This contrasts sharply with standard vinyl polymerization where Rₚ ∝ [I]⁰·⁵ and molecular weight increases with decreasing [I] [1]. The overall activation energy is 139 kJ/mol, and the anomalous behaviour originates from a unique intramolecular electron-transfer termination mechanism: a ferrocene nucleus transfers an electron to the growing chain radical, producing a high-spin Fe(III) species and deactivating the chain (termination rate constant k_t = 3–60 s⁻¹) [1]. Additionally, vinylferrocene has a high chain-transfer-to-monomer constant of approximately 8 × 10⁻³, which further limits attainable molecular weights [1].

Polymerization Kinetics
Class-level
Rₚ ∝ [M]¹·¹[I]¹·¹; DP independent of [I]; Eₐ=139 kJ/mol; k_t=3–60 s⁻¹; C_M≈8×10⁻³.
Molecular weight cannot be raised by reducing initiator; anomalous termination limits conventional radical homopolymerization.
Intramolecular electron-transfer termination confirmed by Mössbauer/ESR.
Polymerization kinetics Chain transfer Intramolecular electron transfer

Redox-Switchable Dienophile Reactivity

In its neutral ferrocene form, vinylferrocene is an unreactive dienophile and a poor substrate for thiol conjugate addition. Upon one-electron oxidation to the ferrocenium state (VFc → VFc⁺), the vinyl group is activated into a powerful dienophile capable of efficient Diels–Alder cycloaddition and a reactive substrate for thiol addition [1]. This redox-gated reactivity is absent in styrene and other purely organic vinyl monomers, which lack a redox-active handle. The transformation is reversible: the Diels–Alder adduct can be further hydrogenolyzed to the corresponding cyclopentane derivative, demonstrating a complete redox-auxiliary cycle of protection–activation–reaction–deprotection [1]. No comparable redox-switchable vinyl reactivity exists for ethylferrocene (saturated, no vinyl group) or ethynylferrocene (different cycloaddition regiochemistry) [1].

Redox-Gated Dienophile
Class-level
Neutral VFc: unreactive dienophile; VFc⁺ (ferrocenium): powerful dienophile and thiol-reactive substrate.
Enables redox-controlled ligation strategies inaccessible with styrene or saturated analogs.
Reversible protection–activation–deprotection cycle demonstrated.
Redox auxiliaries Diels–Alder Thiol-ene chemistry

Application Scenarios for Vinylferrocene Procurement


Silicon-Based Molecular Memory with Defined Switching Potentials

When engineering ferrocene-functionalized Si(100) or Si(111) electrodes for molecular memory or hybrid DRAM/FLASH applications, vinylferrocene provides a reproducible, intermediate redox potential of 0.136 V vs. Ag/Ag⁺ on Si(100)—distinct from ethylferrocene (0.059 V) and ethynylferrocene (0.251 V)—enabling precise selection of the write/read voltage window [1]. The single C=C unsaturation in the tethering arm is preserved upon surface grafting, providing a predictable conjugation pathway that can be verified post-attachment by XPS [1]. This tunability is not available with the fully saturated (EtFC) or fully unsaturated (EFC) analogs, and unsubstituted ferrocene cannot be covalently tethered via a lateral C–C arm [2].

Wide-Range Amperometric Glucose Biosensors

For amperometric glucose biosensor fabrication using photocurable polymer matrices, vinylferrocene as the entrapped redox mediator extends the linear detection range to 5–42 mM, compared to only 4–17 mM for unsubstituted ferrocene under identical pHEMA film conditions [1]. This 2.47-fold wider dynamic range enables single-sensor glucose monitoring from severe hypoglycemia through hyperglycemia without sample manipulation, a decisive procurement advantage over ferrocene-based mediator systems [1].

Controlled Synthesis of Redox-Active Block Copolymers

Vinylferrocene is amenable to living anionic polymerization with n-BuLi in THF, yielding well-defined PVFc with predictable molecular weights and narrow dispersities, and can be chain-extended to form block copolymers [1]. When free-radical polymerization is preferred, TEMPO-mediated controlled radical polymerization provides PVFc with Đ = 1.24–1.8 and random/block copolymers with styrene reaching Mₙ up to 17,600 with Đ < 1.3 [2]. However, conventional free-radical homopolymerization is limited to low molecular weights (~4,800) due to intramolecular electron-transfer termination, a limitation that must inform the choice of polymerization method at the procurement stage [2].

Redox-Auxiliary Synthesis with Gated Dienophile Activation

In synthetic schemes requiring temporally controlled Diels–Alder or thiol-ene conjugation, vinylferrocene functions as a redox auxiliary: the vinyl group remains unreactive in the neutral ferrocene state but becomes a potent dienophile upon one-electron oxidation to ferrocenium [1]. This redox-gated on/off reactivity has no parallel in styrene (permanently active) or ethylferrocene (lacks vinyl group), making VFc uniquely suited for applications where spatiotemporal control over ligation chemistry is required, such as surface patterning or stimuli-responsive hydrogel crosslinking [1].

Application
Selection Property
Validation Focus
Silicon molecular memory devices
Intermediate, reproducible redox potential via single C=C tether on Si(100)
Verify surface grafting and switching potential by XPS/CV
Amperometric glucose biosensors
Extended linear detection range in photocurable polymer matrix
Validate linearity and mediator retention in pHEMA films
Redox-active block copolymers
Controlled polymerization via living anionic or TEMPO-mediated radical routes
Confirm molecular weight control and low dispersity (Đ
Redox-gated conjugation chemistry
Oxidation-state-dependent dienophile/thiol-ene reactivity
Demonstrate reversible activation by cyclic voltammetry or chemical oxidation
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